Phenylmercury

描述

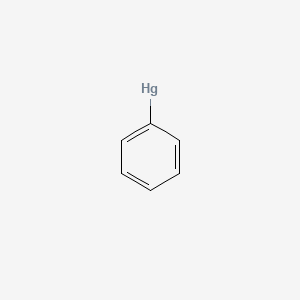

Structure

2D Structure

属性

CAS 编号 |

23172-37-4 |

|---|---|

分子式 |

C6H5Hg |

分子量 |

277.70 g/mol |

IUPAC 名称 |

phenylmercury |

InChI |

InChI=1S/C6H5.Hg/c1-2-4-6-5-3-1;/h1-5H; |

InChI 键 |

DCNLOVYDMCVNRZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[Hg] |

规范 SMILES |

C1=CC=C(C=C1)[Hg] |

产品来源 |

United States |

Synthetic Approaches and Derivatization Strategies for Phenylmercury

Methodologies for Phenylmercury Compound Synthesis

The synthesis of this compound compounds generally involves the formation of a carbon-mercury bond, often through the reaction of mercury(II) salts with phenylating agents or organometallic precursors. A common and versatile approach is the reaction of mercury(II) salts, such as mercury(II) chloride (HgCl₂), with phenyl Grignard reagents (phenylmagnesium bromide, C₆H₅MgBr) or phenyl lithium compounds wikipedia.orgchemeurope.com. This method allows for the direct introduction of the phenyl group onto the mercury atom. For instance, dithis compound (B1670734) (Ph₂Hg) can be prepared by reacting mercury(II) chloride with two equivalents of phenylmagnesium bromide in an ethereal solvent wikipedia.orgchemeurope.com.

Another significant synthetic pathway is the direct mercuration of aromatic rings, particularly electron-rich arenes, using mercury(II) acetate (B1210297) (Hg(OAc)₂) wikipedia.orgnucleos.com. This reaction, often carried out in the presence of acetic acid, can lead to the formation of phenylmercuric acetate derivatives. For example, the mercuration of benzene (B151609) with mercury(II) acetate in glacial acetic acid, followed by heating, is a method for preparing phenylmercuric acetate google.comgoogle.com. The resulting acetate group can subsequently be displaced by chloride using sodium chloride to yield phenylmercuric chloride (PhHgCl) wikipedia.orgnucleos.com.

Mercury(II) can also be alkylated or arylated by treating it with diazonium salts in the presence of copper metal, a method used to prepare compounds like 2-chloromercuri-naphthalene wikipedia.org. Furthermore, phenyl(trichloromethyl)mercury (B1584556), a source of dichlorocarbene (B158193), can be synthesized by reacting phenylmercuric chloride with sodium trichloroacetate (B1195264), which decomposes upon heating to release dichlorocarbene wikipedia.orgchemeurope.comnucleos.com. Alternative routes to phenyl(trichloromethyl)mercury involve reactions such as phenylmercuric bromide with sodium methoxide (B1231860) and ethyl trichloroacetate, or phenylmercuric chloride with potassium t-butoxide and chloroform (B151607) orgsyn.org.

Table 1: Common Synthetic Routes for this compound Compounds

| Compound Type | Reactants | Key Reagents/Conditions | Product Example(s) | References |

| Dithis compound (Ph₂Hg) | Mercury(II) chloride (HgCl₂) | Phenyl Grignard reagent (C₆H₅MgBr) in ether | Dithis compound (Ph₂Hg) | wikipedia.orgchemeurope.com |

| Phenylmercuric Acetate | Benzene | Mercury(II) oxide (HgO) and glacial acetic acid, heat | Phenylmercuric acetate (PhHgOAc) | google.comgoogle.com |

| Phenylmercuric Chloride | Benzene | Mercury(II) acetate (Hg(OAc)₂), acetic acid, heat | Phenylmercuric chloride (PhHgCl) | wikipedia.orgnucleos.com |

| Phenyl(trichloromethyl)mercury | Phenylmercuric chloride (PhHgCl) | Sodium trichloroacetate, heat | Phenyl(trichloromethyl)mercury (PhHgCCl₃) | wikipedia.orgchemeurope.comnucleos.com |

| Arylmercuric Halides | Diazonium salts | Copper metal | 2-Chloromercuri-naphthalene | wikipedia.org |

Derivatization Techniques for Enhanced Analytical Characterization

The accurate determination of this compound compounds in complex matrices often necessitates derivatization to improve their volatility, stability, or detectability for techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) vliz.beresearchgate.netscispace.comdiva-portal.orgresearchgate.net. Derivatization involves chemically modifying the analyte to produce a derivative that is more amenable to separation and detection.

For gas chromatography, organomercury species, including this compound, are frequently converted into more volatile and stable derivatives. A common strategy involves the ethylation or butylation of mercury species using Grignard reagents (e.g., sodium tetraethylborate, NaBEt₄, or Grignard reagents like butyl magnesium chloride) vliz.bescispace.com. These reactions convert ionic or less volatile mercury species into their corresponding alkylated forms, which can then be analyzed by GC coupled with sensitive detectors such as cold vapor atomic fluorescence spectrometry (CV-AFS) vliz.bescispace.com. This compound itself can be analyzed directly or after derivatization to enhance its chromatographic properties researchgate.netscispace.com. For instance, phenylation of methylmercury (B97897) with sodium tetraphenylborate (B1193919) in a toluene (B28343)/water system has been employed for GC-MS analysis researchgate.net.

In HPLC, post-column derivatization is often utilized. For example, this compound can be reacted with dithizone (B143531) in a micellar medium to form a colored complex that can be detected spectrophotometrically at 500 nm akjournals.com. Other derivatization reagents, such as ammonium (B1175870) bis(2-hydroxyethyl) dithiocarbamate (B8719985), have been used for reversed-phase HPLC determination of Hg(II) scispace.com. Capillary electrophoresis (CE) coupled with UV detection is also employed, often requiring pre-column derivatization with reagents like thiosalicylic acid to improve detection limits and separation performance for this compound species researchgate.net.

Table 2: Derivatization Techniques for this compound Analysis

| Analytical Technique | Analyte Form | Derivatization Reagent/Method | Derivative Form | Detection Method | References |

| GC | Ionic/Less Volatile Hg | Ethylating agents (e.g., NaBEt₄, Grignard reagents) | Alkylmercury | CV-AFS | vliz.bescispace.com |

| GC | This compound | Phenylating agents (e.g., NaBPh₄) | Phenylated Hg | GC-MS | researchgate.net |

| HPLC | This compound | Dithizone (post-column) | Dithizonate complex | Spectrophotometric | akjournals.com |

| HPLC | Hg(II) | Ammonium bis(2-hydroxyethyl) dithiocarbamate (pre-column) | Dithiocarbamate complex | Spectrophotometric | scispace.com |

| CE | This compound | Thiosalicylic acid (pre-column) | Thio-derivative | UV Detection | researchgate.net |

Complexation Chemistry of this compound with Ligands in Chemical Systems

This compound compounds, particularly this compound(II) ions or species, exhibit a strong affinity for ligands containing donor atoms, especially sulfur and nitrogen. This complexation behavior is fundamental to their chemical interactions and is exploited in various analytical and synthetic contexts. The mercury atom in this compound species typically acts as a Lewis acid, readily coordinating with Lewis bases (ligands).

Sulfur-donor ligands, such as dithiocarbamates, thiosemicarbazones, and thiolates, are known to form stable complexes with this compound(II) iucr.orgdu.ac.inniscpr.res.inresearchgate.netacs.org. For instance, (benzylthiolato-κS)this compound(II) involves the Hg(II) cation coordinating to both a carbon atom of the phenyl ring and the sulfur atom of the benzylthiolate ligand, forming a linear coordination geometry iucr.org. Complexes of this compound(II) with N-donor ligands, such as pyridine (B92270) derivatives and amines, have also been synthesized and characterized du.ac.inacs.orgrsc.org. In these complexes, the mercury atom can coordinate to nitrogen atoms, leading to various coordination geometries, including linear, T-shaped, or distorted seesaw arrangements, depending on the ligand framework acs.orgrsc.org.

Table 3: Examples of this compound(II) Complexation with Ligands

| This compound Species | Ligand Type | Donor Atoms | Coordination Geometry (typical) | Complex Example | References |

| This compound(II) | Thiolates (e.g., benzylthiolate) | S | Linear | (Benzylthiolato-κS)this compound(II) | iucr.org |

| This compound(II) | Dithiocarbamates | S, S | Variable (e.g., linear, polymeric) | [PhHg(mpcdt)] (mpcdt = N(4-methylpiperazine)-1-carbodithioate) | du.ac.inrsc.org |

| This compound(II) | N-donor ligands (e.g., pyridine derivatives) | N | Variable (e.g., T-shaped, seesaw) | [PhHg(ppt)] (ppt = N-phenyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine) | du.ac.inacs.org |

| This compound(II) | β-oxodithioesters | O, S or S, S | Linear, polymeric | [PhHg(L1)], [PhHg(L2)], [PhHg(L3)] | rsc.orgrsc.org |

Table of Compound Names:

this compound

Dithis compound (Ph₂Hg)

Phenylmercuric Acetate (PhHgOAc)

Phenylmercuric Chloride (PhHgCl)

Phenyl(trichloromethyl)mercury (PhHgCCl₃)

2-Chloromercuri-naphthalene

Methylmercury (MeHg)

Ethylmercury (EtHg)

Mercury(II) chloride (HgCl₂)

Mercury(II) acetate (Hg(OAc)₂)

Sodium trichloroacetate

Phenylmagnesium bromide (C₆H₅MgBr)

Sodium tetraethylborate (NaBEt₄)

Dithizone

Thiosalicylic acid

Ammonium bis(2-hydroxyethyl) dithiocarbamate

Benzylthiolate

N(4-methylpiperazine)-1-carbodithioate (mpcdt)

N-phenyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (ppt)

Methyl-3-hydroxy-3-(p-methoxyphenyl)-2-propenedithioate (L1)

Methyl-3-hydroxy-3-(p-bromophenyl)-2-propenedithioate (L2)

Methyl-3-hydroxy-(3-pyridyl)-2-propenedithioate (L3)

Environmental Occurrence and Biogeochemical Cycling of Phenylmercury

Distribution and Presence in Aquatic and Terrestrial Ecosystems

Phenylmercury compounds have been detected in both aquatic and terrestrial environments, primarily as a legacy of their past widespread use as fungicides, seed treatments, and slimicides duke.edudiva-portal.orgresearchgate.netnih.gov. This historical application has led to its persistence in soils, particularly in agricultural and landscaped areas duke.edu.

Within aquatic ecosystems, this compound is also present in water bodies and sediments epa.govwhoi.edutaylorfrancis.comscispace.com. It is often found in a dissociated form in water nih.gov. Research has identified this compound in various environmental matrices, including river water, suspended solids, and bottom sediments, as well as in biotic components like fish and mussels umweltbundesamt.at. Although methylmercury (B97897) is generally the most prevalent organic mercury species in the environment, this compound is recognized as a mercury compound that can occur in smaller fractions under typical environmental conditions dep.state.pa.usepa.gov.

Table 1: this compound Concentrations in Contaminated Soil

| Site Description | This compound Concentration (ng g⁻¹ dw) | Percentage of Total Hg |

| Athletic Field (S3/S4) | 14.3–60.2 | 0.1–2.6% |

Data from a study on athletic fields where this compound compounds were historically applied duke.edu.

Atmospheric Transport and Transformation Processes Involving this compound

This compound compounds can be released into the atmosphere, where they are primarily expected to exist in the particulate phase nih.govmiljodirektoratet.no. Once in the atmosphere, these particulate-bound forms are subject to removal processes such as wet and dry deposition, which transfer mercury from the air to terrestrial and aquatic surfaces nih.gov.

Atmospheric transformation processes can also affect this compound. This compound carboxylates, for example, are theorized to undergo photo-oxidation reactions in the atmosphere miljodirektoratet.no. Phenylmercuric acetate (B1210297), a common form, can absorb light within the environmental spectrum, indicating a potential for direct photolysis nih.gov. Estimates suggest that the atmospheric lifetime of this compound(II)-carboxylates is approximately one day, implying a relatively short residence time in the atmosphere compared to elemental mercury miljodirektoratet.no.

Interconversion Dynamics within Environmental Compartments

This compound is subject to various transformation and interconversion processes within environmental compartments, influencing its fate and potential for bioaccumulation. Mercury species, including this compound, can be converted from one form to another through biotic and abiotic mechanisms scispace.comumweltbundesamt.atnih.gov.

Biodegradation is a significant pathway for this compound transformation. Under aerobic conditions, bacteria are known to degrade phenylmercuric acetate (PMA), converting it into gaseous mercury (Hg⁰) and dithis compound (B1670734) semanticscholar.orgresearchgate.net. This process can also yield phenylmercuric hydride and metallic mercury nih.gov. While these transformations reduce the concentration of intact this compound, the resulting mercury species can enter other pathways within the mercury cycle.

This compound compounds generally exhibit lower solubility and reduced reactivity with weak acids and bases compared to inorganic mercury, due to mercury's limited affinity for carbon-bonded oxygen epa.gov. However, in alkaline conditions, phenylmercuric acetate can hydrolyze to phenylmercuric oxide nih.gov. The interconversion of mercury species is dynamic, influenced by environmental factors such as pH, redox potential, and temperature, and can even occur during sample handling and analysis umweltbundesamt.atnih.govspeciation.net. When released into aquatic environments, phenylmercuric acetate tends to dissociate rapidly into its cation, which can then interact with environmental matrices nih.gov.

Compound Names Mentioned:

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₆H₅Hg⁺ |

| Phenylmercuric acetate | C₈H₈HgO₂ |

| This compound acetate | C₈H₈HgO₂ |

| This compound hydroxide | C₆H₅HgOH |

| Phenylmercuric hydride | C₆H₅HgH |

| Dithis compound | (C₆H₅)₂Hg |

| This compound(II) | C₆H₅Hg⁺ |

| This compound(II)-carboxylates | C₆H₅Hg(O₂CR) |

| Methylmercury | CH₃Hg⁺ |

| Dimethylmercury | (CH₃)₂Hg |

| Ethylmercury | C₂H₅Hg⁺ |

| Inorganic Mercury | Hg²⁺ / Hg⁺ |

Degradation and Transformation Pathways of Phenylmercury

Photolytic Degradation Mechanisms of Phenylmercury

This compound compounds are susceptible to degradation when exposed to light, particularly ultraviolet (UV) radiation. These processes involve the breaking of chemical bonds, leading to the formation of different mercury species and organic products.

Ultraviolet (UV) Irradiation Induced Transformations

UV irradiation, including that from sunlight, initiates the photolytic degradation of this compound compounds. This process primarily involves the cleavage of the carbon-mercury (C-Hg) bond epa.govnih.govmdpi.comacs.org. For dissolved phenylmercuric salts, the disappearance quantum yields are reported to be independent of pH epa.gov. The use of photocatalysts like titanium dioxide (TiO2) under UV-A light has also been shown to effectively degrade this compound in aqueous suspension, leading to mercury reduction and the oxidation of the aromatic group nih.govresearchgate.netresearchgate.net. Under optimal conditions for TiO2 photocatalysis, nearly 100% mercury reduction can be achieved within 30 minutes of UV irradiation nih.govresearchgate.net.

Environmental Photolysis by Sunlight

Sunlight photolysis is considered an environmentally significant pathway for this compound degradation, particularly in surface waters epa.govechemi.comenfo.hu. Experimental studies have reported minimum photochemical half-lives for this compound compounds under sunlight. For instance, dithis compound (B1670734) has a minimum photochemical half-life of 8.5 hours, while phenylmercuric acetate (B1210297) in distilled water exposed to sunlight has shown photodegradation half-lives ranging from 16 hours to 1.6 days epa.govechemi.comenfo.hu. The rate of sunlight absorption by phenylmercuric acetate is reported to be pH-independent enfo.hu. These findings suggest that direct photolysis can be a substantial degradation mechanism, depending on factors like irradiation intensity and the extent of sunlight absorption by the molecule unito.it.

Identification of Photodegradation Products

The photolytic degradation of this compound compounds typically results in the cleavage of the C-Hg bond, yielding elemental mercury (Hg(0)) and phenyl radicals epa.govacs.orgechemi.com. Further reactions can lead to the formation of various products. Identified photodegradation products include:

Elemental Mercury (Hg(0)) : A volatile and less reactive form of mercury epa.govechemi.com.

Mercurous Salts : Such as mercurous oxide (Hg2O) or Hg(I) species, have been identified as photolysis products of phenylmercuric acetate epa.govechemi.comenfo.hu.

Phenyl Radicals : These can undergo subsequent reactions, potentially forming aromatic compounds like benzene (B151609) or phenol (B47542) epa.govresearchgate.netechemi.com. For example, benzene has been identified as a product in acetone-sensitized studies epa.gov.

Inorganic Mercury Species : Precipitates containing inorganic mercury can also form epa.gov.

Partial mineralization of the organic component of this compound compounds has also been observed during photocatalytic degradation nih.govresearchgate.netresearchgate.net.

Quenching Effects on Photodecomposition Quantum Yields

The quantum yield of photodecomposition, which represents the efficiency of light absorption in driving the reaction, can be influenced by various factors. While research is ongoing to fully understand sensitization and quenching effects in natural waters, studies suggest that dissolved substances in natural waters are generally too dilute to significantly quench the photolysis of this compound via energy transfer processes epa.govepa.gov. Oxygen can sometimes lower quantum yields in photochemical reactions, but photochemical reactions may still remain significant degradative pathways epa.gov. Acetone-sensitized studies have shown the formation of specific products, indicating that sensitizers can alter the degradation pathway epa.gov.

Microbial Transformation Pathways of this compound

Microorganisms, particularly mercury-resistant bacteria, play a significant role in the transformation of this compound compounds, often converting them into less toxic or volatile forms.

Bacterial Degradation of this compound Compounds

Certain mercury-resistant bacteria possess enzymatic machinery that enables them to degrade this compound compounds, such as phenylmercuric acetate (PMA) oup.comnih.govnih.govasm.orgontosight.aisemanticscholar.organnualreviews.orgethz.ch. This degradation is primarily mediated by two key enzymes encoded by the mer operon:

Organomercurial Lyase (MerB) : This enzyme is responsible for cleaving the carbon-mercury (C-Hg) bond in organomercurial compounds like this compound, releasing inorganic mercury (Hg(II)) and the corresponding organic moiety oup.comethz.ch.

Mercuric Reductase (MerA) : Following the action of MerB, MerA catalyzes the reduction of Hg(II) to elemental mercury (Hg(0)) oup.comethz.ch. Hg(0) is less reactive and toxic than Hg(II) and can volatilize from the environment, a process known as biomethylation and subsequent volatilization oup.comontosight.aiethz.ch.

Through these enzymatic processes, mercury-resistant bacteria can convert phenylmercuric acetate into elemental mercury vapor and benzene nih.govnih.govsemanticscholar.org. Under aerobic conditions, PMA can also be converted to dithis compound semanticscholar.org. The presence of the mer genes, particularly merB and merA, is critical for this detoxification pathway oup.commdpi.com.

Compound List

this compound

Phenylmercuric acetate (PMA)

Dithis compound

Phenylmercuric salts

Phenylmercuric cation

Phenylmercuric hydride

Mercurous oxide

Benzene

Phenol

Elemental mercury (Hg(0))

Mercuric ion (Hg(II))

Mercurous salts

Enzymatic Action of Organomercurial Lyase and Mercuric Reductase on this compound

Microbial resistance to mercury compounds, including this compound, is largely mediated by the mer operon . This genetic system encodes enzymes that detoxify mercury. The key enzymes involved in the breakdown of organomercurials like this compound are organomercurial lyase (MerB) and mercuric reductase (MerA) oup.com.

MerB is responsible for cleaving the carbon-mercury bond in organomercurials. For this compound, MerB catalyzes a protonolysis reaction, where a proton is transferred to the carbon-mercury bond, releasing phenyl groups and converting the organomercurial into inorganic mercury (Hg(II)) and a hydrocarbon oup.comresearchgate.net. The general reaction for this compound can be represented as:

C6H5Hg+ + H+ → C6H6 + Hg2+

Following this step, the inorganic mercury (Hg(II)) is then reduced to elemental mercury (Hg(0)) by the enzyme mercuric reductase (MerA) . MerA is a flavoprotein that uses NADPH as a cofactor to catalyze the reduction of Hg(II) to volatile Hg(0) oup.commdpi.com. This conversion to Hg(0) is a significant detoxification step, as elemental mercury is less reactive and can be volatilized from the cell.

While MerB is central to organomercurial breakdown, other proteins encoded by the mer operon also play roles. For instance, MerG has been identified as contributing to this compound resistance, potentially by reducing the compound's permeability into the cell, rather than direct biotransformation nih.govasm.orgnih.gov.

Genetic Basis of Microbial this compound Resistance (mer Operon)

The mer operon is a well-characterized genetic system found in various bacteria and archaea that confers resistance to mercury mdpi.comfrontiersin.org. The operon typically comprises genes for mercury transport, catalysis, and regulation. Key genes include:

merR : Encodes a regulatory protein that controls the expression of other mer genes in response to mercury levels frontiersin.org.

merT, merP, merC, merF, merE, merH : These genes encode proteins involved in the transport of mercury ions (both inorganic Hg(II) and organic mercury) into the cell. MerT, MerC, and MerF are particularly noted for their role in broad-spectrum transport, including this compound frontiersin.orgopenbiotechnologyjournal.com. MerG is also implicated in this compound resistance, possibly by altering cell permeability nih.govnih.gov.

merB : Encodes organomercurial lyase, crucial for breaking down organomercury compounds like this compound oup.comresearchgate.net.

merA : Encodes mercuric reductase, which reduces Hg(II) to Hg(0) oup.commdpi.com.

merD : A secondary regulatory protein that can downregulate mer operon expression frontiersin.org.

The presence and specific arrangement of these genes can vary between different mer operons, contributing to the diversity of mercury resistance mechanisms observed in microorganisms frontiersin.org. The mer operon's ability to confer resistance to both inorganic and organic mercury compounds makes it a critical factor in the microbial degradation of this compound oup.commdpi.com.

Fungal and Algal Mediated Transformations of this compound

Fungi and algae also contribute to the transformation of this compound in aquatic and soil environments, although the mechanisms can differ from bacterial pathways. Some fungi possess enzymes capable of cleaving the carbon-mercury bond, similar to bacterial MerB activity, leading to the formation of inorganic mercury tandfonline.com. Algae can also transform mercury compounds, potentially through methylation or demethylation processes, or by accumulating mercury within their biomass tandfonline.commdpi.com.

Abiotic Chemical Degradation of this compound

This compound can also undergo degradation through non-biological chemical processes, particularly in the presence of light and certain chemical conditions.

Hydrolytic Cleavage and Other Chemical Reactions

In aqueous environments, this compound can dissociate into this compound cations (C6H5Hg+) and associated anions. While direct hydrolytic cleavage of the phenyl-mercury bond is generally slow under typical environmental conditions, other chemical reactions can contribute to its transformation. For instance, in the presence of light, phototransformation can lead to the dissociation of this compound, yielding inorganic mercury and benzene or other organic products tandfonline.comenfo.huepa.gov.

This compound compounds can also react with various chemical species present in the environment. For example, in ophthalmic solutions, disodium (B8443419) edetate has been shown to promote the degradation of phenylmercuric nitrate (B79036) into mercuric ion and benzene, particularly at acidic pH levels nih.govnih.gov. The chemical speciation of mercury in water is complex, with this compound derivatives being found in polluted waters, their fate influenced by factors like pH and the presence of complexing agents inflibnet.ac.in.

Thermally Induced Decomposition Processes

This compound compounds exhibit varying thermal stability. When subjected to elevated temperatures, this compound can decompose, releasing toxic and corrosive vapors, including mercury oxides and potentially other mercury fumes lobachemie.comcarlroth.comfishersci.com. For example, phenylmercuric acetate decomposes above approximately 146 °C, while phenylmercuric nitrate decomposes upon heating, potentially yielding corrosive vapors lobachemie.comcarlroth.comfishersci.com. The specific decomposition products and pathways can depend on the compound's structure and the presence of other substances. For instance, studies on bis(phenylthio)methyl derivatives of mercury suggest that thermal decomposition can involve homolytic fission of the Hg-C bond, leading to various organosulfur compounds and mercury species cdnsciencepub.com.

Advanced Oxidation Processes (AOPs) for this compound Abatement

Advanced Oxidation Processes (AOPs) represent a group of chemical treatment technologies that utilize highly reactive species, primarily hydroxyl radicals (•OH), to degrade organic pollutants. These processes are effective for breaking down recalcitrant organic compounds like this compound.

AOPs commonly employed for water treatment include UV/H2O2, ozonation (O3), and photocatalysis (e.g., TiO2/UV) rsc.orgwrc.org.zaresearchgate.net. These methods can effectively oxidize this compound, converting it into less harmful inorganic mercury species or mineralizing it completely.

Photocatalysis : Processes involving UV irradiation in the presence of a semiconductor catalyst like TiO2 have shown significant efficacy in degrading this compound. Studies have reported near-complete reduction of mercury under optimized conditions, with intermediate products such as phenol and dithis compound being identified tandfonline.comwrc.org.zaacademicjournals.org. The hydroxyl radicals generated during photocatalysis play a key role in the oxidative degradation of the this compound molecule.

Sonolysis : Ultrasonic irradiation, a form of sonolysis, has also been demonstrated as an effective AOP for organomercurials. This process can convert organomercurials into inorganic mercury within minutes, often requiring only an acidic medium (e.g., 1 M HCl) and eliminating the need for chemical oxidants or high temperatures researchgate.netacs.org. The oxidation kinetics for this compound under sonolysis follow a pseudo-first-order reaction researchgate.netacs.org.

Other AOPs : While specific details on ozonation of this compound are less prominent in the retrieved literature, AOPs generally involve the generation of hydroxyl radicals that can attack the organic moiety of this compound, leading to its breakdown.

These AOPs offer promising avenues for the remediation of this compound-contaminated water, providing efficient degradation pathways through the generation of powerful oxidizing species.

Analytical Methodologies for this compound Speciation and Quantification

The accurate speciation and quantification of this compound are critical for environmental monitoring, risk assessment, and understanding mercury biogeochemical cycling. Chromatographic techniques,

Analytical Methodologies for Phenylmercury Speciation and Quantification

Spectroscopic Techniques in this compound Research

Spectroscopic methods offer sensitive and selective means to detect and quantify chemical species. For this compound, these techniques are primarily employed to determine its concentration (quantification) and to distinguish it from other mercury species (speciation).

Atomic Absorption Spectrometry (AAS, CVAAS) for this compound Quantification

Atomic Absorption Spectrometry (AAS), particularly in its Cold Vapor Atomic Absorption Spectrometry (CVAAS) configuration, is a widely established technique for mercury determination due to its high sensitivity and selectivity for mercury. CVAAS relies on the principle that mercury atoms in their ground state absorb light at a specific wavelength (253.7 nm) emitted by a mercury lamp. Mercury species in a sample are typically reduced to elemental mercury (Hg⁰), which is then volatilized and introduced into a light path where its absorption is measured.

For this compound quantification, CVAAS is often coupled with chromatographic separation techniques such as High-Performance Liquid Chromatography (HPLC) to achieve speciation capes.gov.brisc-science.comresearchgate.netdiva-portal.org. This hyphenated approach, HPLC-CVAAS, allows for the separation of this compound from other mercury species before detection. Modifications to the reduction conditions in CVAAS have also enabled the differentiation of mercury species without prior separation scispace.com.

Key Findings and Performance:

Detection limits for this compound using CVAAS, often coupled with preconcentration or separation, can reach very low levels, with reported values as low as 0.05 ng/mL in biomass slurries capes.gov.br and 3 ng/L with flow injection and silver wool preconcentration researchgate.net. In urine samples, detection limits for this compound chloride have been reported around 21 ng/mL nih.gov.

CVAAS offers advantages such as high sensitivity, absence of spectral interferences, and relatively low cost uw.edu.pl.

While sensitive, CVAAS generally provides lower detection limits and a narrower dynamic range compared to Atomic Fluorescence Spectrometry (AFS) teledynelabs.com.

Atomic Emission Spectrometry (AES)

Atomic Emission Spectrometry (AES), including Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) and Microwave-Induced Plasma Atomic Emission Spectrometry (MIP-AES), is also utilized for mercury speciation analysis. These techniques are often coupled with Gas Chromatography (GC) or Liquid Chromatography (LC) to separate mercury species before detection scispace.comroyalsocietypublishing.orgresearchgate.netspeciation.net. ICP-AES, in particular, is a powerful tool for elemental analysis but is associated with higher equipment costs royalsocietypublishing.org. AES methods can provide information on the elemental composition of mercury species in water and biological samples scispace.com.

Key Findings and Performance:

Detection limits for mercury species using AES can vary. For instance, CV-AAS and CV-DCP-AES showed detection limits around 4 μg/mL and 20 μg/mL for mercury(II), respectively scispace.com.

Atomic Fluorescence Spectrometry (AFS, CV-AFS)

Atomic Fluorescence Spectrometry (AFS), especially Cold Vapor Atomic Fluorescence Spectrometry (CV-AFS), is highly regarded for its exceptional sensitivity and selectivity in mercury determination, often achieving detection limits in the ng/L range teledynelabs.comresearchgate.netaurora-instr.comresearchgate.net. The technique is based on the principle that mercury atoms, after being excited by light, emit fluorescence at the same wavelength. This fluorescence intensity is directly proportional to the mercury concentration.

CV-AFS is frequently coupled with chromatographic techniques like HPLC (HPLC-CV-AFS) for effective this compound speciation capes.gov.brisc-science.comresearchgate.netspeciation.netresearchgate.netchemicke-listy.czwiley.comacs.orgresearchgate.net. This combination allows for the separation and sensitive detection of this compound and other mercury species. Plasma Jet Desorption Atomization-Atomic Fluorescence Spectrometry (PJDA-AFS) coupled with Thin Layer Chromatography (TLC) has also been developed for rapid mercury speciation, offering low detection limits for this compound acs.org.

Key Findings and Performance:

CV-AFS offers ultra-trace detection limits, often below 0.1 ng/L, and a wider dynamic range than CVAAS teledynelabs.com. Specific detection limits for this compound using HPLC-CV-AFS have been reported as low as 0.06 μg/L researchgate.netchemicke-listy.cz.

Advantages include high sensitivity, low operating costs, selectivity, and ease of use researchgate.netaurora-instr.comresearchgate.net.

The technique is suitable for continuous monitoring and can be easily coupled with flow injection and chromatography systems for on-line preconcentration and speciation researchgate.net.

Mass Spectrometry (MS, ICP-MS) for this compound Identification

Mass Spectrometry (MS), particularly Inductively Coupled Plasma Mass Spectrometry (ICP-MS), is a powerful and versatile technique for elemental speciation and identification. When coupled with chromatographic separation methods like HPLC (HPLC-ICP-MS), it is considered a "gold standard" for mercury speciation analysis isc-science.comteledynelabs.comrsc.orgnih.govresearchgate.net. GC-ICP-MS is also frequently employed, often preferred for its lower detection limits isc-science.comresearchgate.net.

Key Findings and Performance:

HPLC-ICP-MS methods can achieve low detection limits for mercury species, typically in the ng/L range, for example, 2.9–5.6 ng L⁻¹ rsc.org or 0.49–0.74 ng L⁻¹ for Hg species using magnetic solid phase extraction nih.gov.

ICP-MS offers the ability to determine multiple elements in a single analytical run and is highly sensitive and versatile teledynelabs.com.

GC-MS is also used, although GC-ICP-MS is often favored for speciation due to its superior sensitivity isc-science.com.

X-ray Absorption Spectroscopy (XANES, EXAFS) for this compound Structural Elucidation

X-ray Absorption Spectroscopy (XAS) encompasses techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). These methods are invaluable for elucidating the local atomic structure, oxidation state, coordination environment, and chemical bonding of elements, including mercury rsc.orgresearchgate.netunimi.itlibretexts.orgwgtn.ac.nz.

XANES provides information on the oxidation state and electronic structure, often serving as a chemical fingerprint for identification researchgate.netxrayabsorption.org. EXAFS probes the local atomic environment around the absorbing atom, revealing details about bond distances, coordination numbers, and disorder researchgate.netlibretexts.org. These techniques typically require synchrotron radiation sources for optimal performance.

Key Findings and Performance:

XAS has been successfully applied to study mercury species, including this compound compounds, to determine their structures and chemical states rsc.orgwgtn.ac.nzresearchgate.nettesisenred.net. For instance, X-ray absorption spectra of this compound chloride and acetate (B1210297) were analyzed to determine their structural characteristics rsc.org.

XANES is sensitive to chemical information and can be used to identify the presence of particular chemical species xrayabsorption.org.

Fourier Transform Infrared (FT-IR) Spectroscopy for this compound-Cellular Interactions

Fourier Transform Infrared (FT-IR) Spectroscopy is a technique used to identify functional groups and molecular structures by measuring the absorption of infrared radiation. In the context of this compound research, FT-IR has been employed to study the interactions between mercury species and biological entities, such as bacterial cells scispace.comtandfonline.com.

By analyzing changes in the FT-IR spectra of cells exposed to this compound, researchers can infer alterations in cellular components like proteins and nucleic acids. The relative intensities of spectral peaks can vary significantly depending on the mercury species present, allowing for speciation analysis and providing insights into the mechanisms of toxicant-cell interactions scispace.comtandfonline.com.

Key Findings and Performance:

FT-IR spectroscopy can detect changes in cellular composition and structure upon exposure to this compound, aiding in the understanding of its biological impact scispace.comtandfonline.com.

The technique offers a method for speciation analysis by observing distinct spectral variations attributed to different mercury species interacting with cells scispace.comtandfonline.com.

Table 1: Detection Limits of Spectroscopic Techniques for this compound

| Technique(s) | This compound Species | Detection Limit (Approx.) | Matrix/Context | Reference(s) |

| HPLC-CV-AFS | This compound (PhHg) | 0.06 μg/L | Aqueous samples (speciation) | researchgate.netchemicke-listy.cz |

| CVAAS (in biomass) | Phenyl-mercury (Ph-Hg) | 0.05 ng/mL | Biomass slurry (speciation) | capes.gov.br |

| CVAAS (urine) | This compound chloride | 21 ng/mL | Urine samples | nih.gov |

| HPLC-UV | PhHg+ | 50 μg/L | Aqueous samples | aqa.org.ar |

| SI-CVAAS | Mercury (total) | 0.2-0.3 ng/mL | Various samples | researchgate.net |

| FI-CVAAS | Mercury (total) | 3 ng/L | Water samples (with silver wool preconcentration) | researchgate.net |

| HPLC-CV-AFS | This compound (PhHg) | 0.06 μg/L | Water samples (speciation) | chemicke-listy.cz |

| HPLC-ICP-MS | Hg species | 2.9–5.6 ng L⁻¹ | Micro-ecosystem samples | rsc.org |

| MSPE-HPLC-ICP-MS | Hg species | 0.49–0.74 ng L⁻¹ | Environmental water, wastewater, fish samples | nih.gov |

| PJDA-AFS (with TLC) | This compound (PhHg) | 0.34 pg | TLC plate (speciation) | acs.org |

Note: Detection limits can vary significantly based on specific instrumental configurations, sample preparation, and analytical protocols.

Table 2: Comparison of Spectroscopic Techniques for Mercury Speciation and Analysis

| Technique | Primary Application in this compound Research | Key Strengths | Limitations | Common Coupling |

| AAS (CVAAS) | Quantification | Sensitive for Hg, relatively low cost, absence of spectral interferences | Less sensitive than AFS, narrower dynamic range than AFS | HPLC, GC |

| AES (ICP-AES, MIP-AES) | Speciation, Elemental Analysis | Detects multiple elements, useful for speciation when coupled | High equipment cost (ICP-AES), less sensitive than MS for speciation | GC, LC |

| AFS (CV-AFS) | Quantification & Speciation | High sensitivity (ng/L), selective, low cost, wide dynamic range | Requires specific sample preparation for Hg⁰ generation | HPLC, GC |

| MS (ICP-MS, GC-MS, LC-MS/MS) | Identification & Speciation | Highly sensitive, versatile, "gold standard" for speciation (HPLC-ICP-MS) | High equipment cost, complex operation | HPLC, GC |

| XAS (XANES, EXAFS) | Structural Elucidation | Determines oxidation state, local structure, chemical bonding | Requires synchrotron radiation, complex data interpretation | N/A |

| FT-IR Spectroscopy | Cellular Interactions, Speciation | Identifies molecular changes, studies interactions with biological matter | Less direct for quantifying specific species in complex mixtures | N/A |

UV-Visible Spectrophotometry for this compound Quantification

UV-Visible (UV-Vis) spectrophotometry, based on the Beer-Lambert Law, is a fundamental quantitative analytical technique. While direct UV-Vis absorption of this compound species might not always be sufficiently sensitive for trace analysis, it can be effectively employed when coupled with preconcentration or derivatization steps that enhance chromophoric properties or increase analyte concentration. Research has explored the use of UV-Vis spectrophotometry in conjunction with chelating agents and extraction techniques to improve detection limits. For instance, a method utilizing room temperature ionic liquids for hollow-fiber liquid-phase microextraction coupled with UV-Vis spectrophotometry was developed for mercury determination, showing an enrichment factor of 120 and a detection limit of 0.2 ng mL-1 for mercury (II) researchgate.net. Another study proposed a spectrophotometric method for Hg(II) determination using an azo ligand derivative, establishing a calibration curve at 546 nm, with adherence to the Beer-Lambert law in the range of 0.5-10 µg mL-1 pnrjournal.com. While specific studies focusing exclusively on this compound quantification via direct UV-Vis spectrophotometry are less common compared to other techniques, its integration with preconcentration methods remains a viable approach for certain applications.

Electrochemical and Hybrid Analytical Approaches for this compound

Electrochemical methods offer high sensitivity and selectivity for mercury species, including this compound. These techniques often benefit from coupling with flow systems.

Potentiometry and chronopotentiometry are electrochemical techniques that measure potential or time-dependent potential changes, respectively, often involving ion-selective electrodes. This compound has been studied using these methods. For example, a procedure for measuring small amounts of phenylmercuric nitrate (B79036) was developed using potentiometric titration with potassium iodide, detected by an iodide-sensitive electrode, capable of measuring down to 0.000125% aqueous solutions with 1% accuracy nih.gov. Chronopotentiometric studies have also been conducted to investigate the adsorption of phenylmercuric ion on mercury electrodes acs.orgacs.org. Furthermore, chronopotentiometric stripping analysis using gold electrodes has been explored for mercury quantification in natural waters, with potential applications for various mercury species researchgate.net.

Flow Injection Analysis (FIA) systems, when coupled with electrochemical detectors, provide rapid and automated analysis. FIA systems are designed to deliver a precise volume of sample into a continuously flowing stream of carrier reagent, allowing for efficient interaction with a detector. For this compound analysis, FIA can be coupled with electrochemical detection methods, such as those employing screen-printed electrodes zensorrd.commetrohm-dropsens.com. Research has also explored sequential injection/flow injection analysis (SIA/FIA) coupled with high-intensity focused ultrasound for the determination of mercury species, including this compound researchgate.net. The integration of FIA with electrochemical detection offers advantages in terms of speed, automation, and reduced reagent consumption for mercury speciation.

Sample Preparation and Preconcentration Strategies for this compound Analysis

Effective sample preparation and preconcentration are critical for achieving the low detection limits required for analyzing this compound in environmental and biological samples.

Various extraction and separation techniques are employed to isolate and concentrate this compound from complex matrices before instrumental analysis. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used.

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases. For organomercury compounds like this compound, LLE often uses organic solvents such as toluene (B28343) or cyclohexane, sometimes in conjunction with chelating agents like dithizone (B143531) or 1-(2-pyridylazo)-2-naphthol (B213148) (PAN) to form hydrophobic complexes that are then extracted into the organic phase tandfonline.comtandfonline.com. Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version that offers high preconcentration factors and reduced solvent consumption tandfonline.com.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material to retain the analyte, which is then eluted with a suitable solvent. SPE has been widely applied for mercury speciation, including this compound. Methods have been developed using C18 cartridges modified with dithizone researchgate.netcapes.gov.br or other functionalized materials like sulfhydryl-functionalized SiO2 microspheres nih.gov. These techniques allow for significant preconcentration factors, with some methods achieving up to 1000-fold enrichment nih.gov or 100-fold enrichment capes.gov.brcapes.gov.br. For example, SPE using dithizone immobilized on a C18 cartridge enabled the speciation analysis of methylmercury (B97897), this compound, and inorganic mercury, with calibration graphs being linear from detection limits (0.58-0.66 ng) to 38 ng of Hg, and achieving 100-fold sample concentration capes.gov.br.

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with detectors like Atomic Fluorescence Spectrometry (AFS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS), are frequently used for the separation of this compound from other mercury species tandfonline.comtandfonline.comnih.govnih.gov.

Biological materials, particularly bacterial biomass, can serve as effective and selective biosorbents for the preconcentration of this compound. The functional groups present in bacterial cell walls, such as those in peptidoglycan, can bind metal ions and organometallic compounds psu.edu.

A notable method involves the use of living Escherichia coli strain (K-15) for the selective preconcentration of this compound from water samples. The this compound-biomass is then determined directly by cold vapor atomic absorption spectrometry (CVAAS). This method demonstrated relative standard deviations of 2.2–5.3% and a detection limit of 0.05 ng mL-1 for this compound capes.gov.br. Other studies have explored various microorganisms and their immobilized forms for the biosorption and preconcentration of mercury species, highlighting the potential of biomass for selective capture and subsequent analysis psu.eduiyte.edu.tracs.orgrsc.orgresearchgate.netnih.govresearchgate.net. For instance, the use of Anoxybacillus kestanboliensis immobilized on XAD-4 resin as a biosorbent for solid-phase column preconcentration of Hg(II) achieved detection limits of 0.06 ng mL-1 nih.gov.

Theoretical and Computational Studies of Phenylmercury

Quantum Chemistry Calculations of Phenylmercury Molecular Properties

Quantum chemistry calculations serve as a powerful tool to elucidate the intrinsic properties of this compound at the molecular level. By solving the Schrödinger equation with various levels of approximation, it is possible to predict a wide range of molecular attributes with high accuracy.

Geometrical optimization is a computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound compounds, methods like DFT with appropriate basis sets (e.g., 6-31G* or def2-TZVP) are used to predict bond lengths, bond angles, and dihedral angles. These optimized geometries are crucial for understanding the molecule's stability and for subsequent calculations of other properties. While specific computational studies on the parent this compound cation (C₆H₅Hg⁺) are not extensively detailed in publicly available literature, the principles of these calculations are well-established.

Below is an illustrative data table of what a geometrical optimization of the this compound cation might yield, based on typical bond lengths and molecular structures.

Illustrative Optimized Geometrical Parameters for this compound Cation (C₆H₅Hg⁺)

| Parameter | Value |

|---|---|

| C-Hg Bond Length (Å) | ~2.06 |

| Average C-C Bond Length (in phenyl ring) (Å) | ~1.40 |

| Average C-H Bond Length (in phenyl ring) (Å) | ~1.09 |

| C-C-Hg Bond Angle (°) | ~120 |

Note: The values in this table are illustrative and based on general principles of organometallic chemistry and DFT calculations.

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum of a molecule. These calculations can predict the wavelength of maximum absorption (λmax) and provide insights into the nature of the electronic transitions involved (e.g., π → π* transitions within the phenyl ring).

NMR Spectroscopy: Quantum chemical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and spin-spin coupling constants. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR parameters. These predictions are valuable for assigning experimental NMR spectra and for understanding how the electronic environment around a nucleus influences its chemical shift. Relativistic effects can also be significant for heavy atoms like mercury and can be accounted for in specialized computational methods.

The following table presents hypothetical predicted spectroscopic data for the this compound cation.

Illustrative Predicted Spectroscopic Data for this compound Cation (C₆H₅Hg⁺)

| Spectroscopic Property | Predicted Value | Computational Method |

|---|---|---|

| UV-Vis λmax (nm) | ~250-270 | TD-DFT |

| 13C NMR Chemical Shift (ipso-carbon) (ppm) | ~160-170 | DFT/GIAO |

| 1H NMR Chemical Shift (ortho-protons) (ppm) | ~7.5-7.8 | DFT/GIAO |

Note: The values in this table are illustrative and represent typical ranges for such compounds.

Theoretical methods can be employed to study the interactions of this compound with various ligands and to predict the thermodynamics of complexation and dissociation reactions. By calculating the Gibbs free energy change (ΔG) for these reactions, it is possible to determine equilibrium constants (K) such as association (Ka) and dissociation (Kd) constants. These calculations often involve modeling the this compound species, the ligand, and the resulting complex in a solvent environment, which can be approximated using continuum solvation models. Such studies are crucial for understanding the speciation of this compound in different chemical environments. For instance, the dissociation of this compound acetate (B1210297) in an aqueous solution can be computationally modeled to predict its pKa.

Mechanistic Modeling of this compound Transformations

Computational modeling is a key tool for elucidating the mechanisms and kinetics of chemical transformations of this compound in the environment.

This compound compounds are known to undergo photodecomposition in the presence of sunlight. Computational simulations can help to map out the potential energy surfaces of the excited states of this compound, identifying the most likely pathways for photolysis. These calculations can elucidate the mechanism of carbon-mercury bond cleavage upon photoexcitation.

Kinetic parameters, such as rate constants and quantum yields, can also be estimated computationally. The quantum yield, which is the efficiency of a photochemical process, is a critical parameter in assessing the environmental fate of a chemical. For dissolved phenylmercuric salts, the disappearance quantum yield has been determined to be 0.24, with the photochemical reaction leading to the cleavage of the carbon-mercury bond and the formation of mercurous salts and phenyl free radicals . While this value is derived from experimental data, computational models can be used to rationalize this quantum yield by exploring the competing radiative and non-radiative decay pathways from the excited state.

Experimental Photochemical Data for this compound Salts

| Parameter | Value | Products |

|---|---|---|

| Disappearance Quantum Yield | 0.24 | Mercurous salts, Phenyl radicals |

Predictive models for the environmental behavior of this compound integrate its physicochemical properties with environmental parameters to forecast its fate and transport. These models can range from simple multimedia compartmental models to more complex, spatially resolved models. Quantum chemistry calculations can provide some of the fundamental data required as input for these environmental models, such as partition coefficients and reaction rate constants.

The development of such models would involve:

Estimating Partition Coefficients: Using computational methods to predict the octanol-water partition coefficient (Kow) and soil organic carbon-water partition coefficient (Koc), which govern the distribution of this compound between water, soil, and biota.

Predicting Degradation Rates: Incorporating computationally derived or experimentally determined degradation rates (e.g., from photolysis and hydrolysis) into the model.

Modeling Transport: Simulating the movement of this compound through different environmental compartments based on its properties and environmental conditions like water flow and air dispersion.

These predictive models are essential for assessing the potential environmental impact of this compound and for developing strategies to mitigate its effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。